molecular formula C18H20ClFN2O3S B2929634 5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1251673-38-7

5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2929634
CAS No.: 1251673-38-7
M. Wt: 398.88
InChI Key: BGRHSMDYEJUPPP-UHFFFAOYSA-N
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Description

5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one is a synthetic organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The starting materials often include azepane, sulfonyl chloride, and 2-chloro-6-fluorobenzyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions could potentially convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The sulfonyl and chloro groups may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of dihydropyridines are often studied for their potential as calcium channel blockers. These compounds can modulate calcium ion flow in cells, which is crucial for various physiological processes.

Medicine

The compound and its derivatives may have potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Dihydropyridines are known for their vasodilatory effects, which can help in managing hypertension and angina.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one likely involves interaction with specific molecular targets such as ion channels or enzymes. The dihydropyridine ring is known to interact with calcium channels, modulating their activity and affecting cellular calcium levels. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

    Nicardipine: A dihydropyridine compound used for its vasodilatory effects.

Uniqueness

What sets 5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one apart is its unique combination of functional groups, which may confer distinct pharmacological properties. The presence of the azepane-sulfonyl moiety could potentially enhance its binding affinity and selectivity for specific molecular targets.

Properties

IUPAC Name

5-(azepan-1-ylsulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c19-16-6-5-7-17(20)15(16)13-21-12-14(8-9-18(21)23)26(24,25)22-10-3-1-2-4-11-22/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRHSMDYEJUPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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